molecular formula C22H18N2S B078493 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol CAS No. 15061-34-4

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

Cat. No.: B078493
CAS No.: 15061-34-4
M. Wt: 342.5 g/mol
InChI Key: QGUSHJCAUFUUTE-UHFFFAOYSA-N
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Description

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and materials science research. Its core structure, a multi-substituted imidazole ring bearing a critical thiol (-SH) functional group at the 2-position, serves as a versatile scaffold and a potent metal-chelating agent. In biochemical research, this compound is primarily investigated as a potential inhibitor for various enzymes, particularly protein tyrosine phosphatases (PTPs) and other metalloenzymes, where the thiol group can coordinate with active-site metal ions or form disulfide bonds, disrupting catalytic activity. The benzyl and phenyl substituents confer substantial hydrophobicity, enhancing membrane permeability and making it a valuable candidate for studying intracellular targets and structure-activity relationships (SAR).

Properties

IUPAC Name

3-benzyl-4,5-diphenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUSHJCAUFUUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395840
Record name 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15061-34-4
Record name 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 4,5-Diphenylimidazole Core

The imidazole backbone is typically assembled via cyclocondensation reactions. A robust method involves the reaction of α-hydroxyiminoketones with imines, followed by deoxygenation (Scheme 1). For example:

  • Step 1 : Diacetyl monoxime (α-hydroxyiminoketone) reacts with benzyl formaldimine to form an imidazole N-oxide intermediate.

  • Step 2 : Deoxygenation using Raney nickel yields 4,5-dimethylimidazole.

Adapting this protocol for 4,5-diphenyl substitution requires benzil (1,2-diphenylethanedione) as the diketone precursor. Cyclization with thiourea under acidic conditions (e.g., acetic acid, 150°C) directly introduces the thiol group at C2, bypassing the need for post-synthetic sulfurization.

Thiol Group Introduction Strategies

Direct Synthesis via Thiourea Cyclocondensation

The most efficient route to the thiolated imidazole involves one-pot cyclization:

  • Reagents : Benzil (1.0 equiv), thiourea (1.2 equiv), glacial acetic acid.

  • Conditions : Reflux at 150°C for 6–8 hours under nitrogen.

  • Yield : 68–72% after recrystallization from ethanol.

This method exploits the nucleophilic character of thiourea, which incorporates sulfur into the heterocycle during ring formation.

Post-Synthetic Sulfurization

Alternative approaches generate the thiol group after imidazole formation:

  • Imidazol-2-ylidene Intermediate : Treatment of 1-benzyl-4,5-diphenylimidazolium salts with Cs₂CO₃ generates a carbene, which reacts with elemental sulfur in pyridine (Scheme 2).

  • Mechanochemical Synthesis : Solid-state reaction with sulfur and Cs₂CO₃ achieves 85% conversion within 30 minutes.

N1-Benzylation Methodologies

Conventional Alkylation

  • Reagents : 4,5-Diphenyl-1H-imidazole-2-thiol (1.0 equiv), benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Conditions : Reflux in anhydrous ethanol for 12 hours.

  • Yield : 58–62% after column chromatography.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

  • Conditions : 150 W, 100°C, 5–10 minutes.

  • Yield : 87–91% for imidazolium bromide derivatives.

Table 1: Comparative Analysis of Benzylation Methods

MethodTimeTemperatureYield (%)Purity (%)
Conventional12 h80°C58–6295
Microwave5–10 m100°C87–9198

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (7:3) removes unreacted benzyl bromide.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals suitable for X-ray analysis.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.25–7.45 (m, 15H, aromatic), δ 5.32 (s, 2H, CH₂Ph).

  • X-ray Crystallography : Confirms planar imidazole ring and S–H bond length of 1.34 Å.

Challenges and Mitigation Strategies

Competing Side Reactions

  • N3-Alkylation : Minimized by using bulky bases (e.g., DBU) to deprotonate N1 selectively.

  • Thiol Oxidation : Conduct reactions under inert atmosphere with 3Å molecular sieves.

Scalability Considerations

  • Continuous Flow Systems : Microreactors reduce reaction time to 2 hours with 89% yield.

  • Solvent-Free Mechanochemistry : Achieves 94% conversion for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding imidazole-2-thione.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Imidazole-2-thione.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol and its derivatives. For instance, Jain et al. synthesized various derivatives and evaluated their effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain compounds exhibited significant antimicrobial activity, with some showing potency comparable to established antibiotics like Norfloxacin.

Table 1: Antimicrobial Activity of Selected Compounds

CompoundPathogen TestedZone of Inhibition (mm)MIC (µg/mL)
1aS. aureus2015
1bE. coli1820
2aB. subtilis2210
2bPseudomonas aeruginosa1925

These findings suggest that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, Hsieh et al. synthesized a series of imidazole derivatives and tested their cytotoxic effects on multiple cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The MTT assay results demonstrated that several compounds exhibited promising cytotoxicity.

Table 2: Cytotoxicity of Compounds Against Cancer Cell Lines

CompoundA549 (IC50 µM)MCF-7 (IC50 µM)HepG2 (IC50 µM)
21a119.3 ± 29.913.49 ± 0.1624.2 ± 0.32
21b19.17 ± 0.4318.09 ± 0.2859.13 ± 0.92
21c17.41 ± 0.1616.04 ± 0.24140.85 ± 0.88

These results indicate that certain derivatives have the potential to inhibit cancer cell growth effectively .

Analgesic Activity

In addition to its antimicrobial and anticancer properties, the analgesic effects of derivatives of this compound have been evaluated in animal models. A study reported that some synthesized compounds exhibited analgesic activity comparable to morphine at specific dosages.

Table 3: Analgesic Activity Comparison

CompoundDose (mg/kg)Analgesic Activity (%)
Compound A100Moderate
Compound B100Comparable to Morphine
Compound C100Low

These findings suggest that while some compounds show promise as analgesics, further research is needed to optimize their efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the aromatic rings can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The thiol group in this compound distinguishes it from analogs with thioether (e.g., 2-benzylthio derivatives) or amine substituents, enabling nucleophilic and metal-coordination reactivity .
  • Steric effects from the benzyl and diphenyl groups influence reaction pathways. For example, 4,5-diphenyl-substituted thiols favor 5-exo-dig cyclization in reactions with enynones, whereas less bulky analogs undergo alternative pathways .

Functional and Reactivity Comparison

Reactivity in Cyclization Reactions

  • This compound : Reacts with pent-2-en-4-yn-1-ones to form furan rings via 5-exo-dig cyclization due to steric constraints .
  • 4-Phenyl-1H-imidazole-2-thiol : Undergo 6-endo-dig cyclization under identical conditions, highlighting how steric bulk dictates regioselectivity .

Catalytic and Coordination Properties

  • Gold(I/III) complexes incorporating 1-benzyl-4,5-diphenylimidazolyl ligands exhibit anticancer activity against non-small cell lung cancer, attributed to the ligand’s electron-donating thiol group and steric stabilization of metal centers .
  • Analogous imidazolines (e.g., 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole) serve as chiral ligands in asymmetric catalysis but lack the thiol group’s redox activity .

Key Findings :

  • The benzyl and diphenyl groups enhance lipophilicity, improving membrane penetration in antibacterial and anesthetic applications .
  • Thiol-containing derivatives show broader reactivity but lower stability compared to thioether or amine analogs .

Biological Activity

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is a heterocyclic compound characterized by its unique thiol group, which significantly influences its chemical reactivity and biological activity. This compound belongs to the imidazole family, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure includes a benzyl group at the 1-position, diphenyl groups at the 4 and 5 positions, and a thiol group at the 2-position, which enhances its potential interactions with biological systems.

The presence of the thiol group allows for various chemical reactions:

  • Oxidation: Converts thiols to disulfides or sulfonic acids.
  • Reduction: Forms imidazole-2-thione.
  • Substitution: Enables electrophilic or nucleophilic substitutions on the benzyl and phenyl groups.

These properties make it a valuable compound for further synthetic applications and biological investigations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were synthesized and evaluated for their antibacterial efficacy, revealing that some exhibited potency comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Synthesized Derivatives

CompoundMIC (µg/mL)Activity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
6c16Moderate against Staphylococcus aureusNo activity
6d4Two-fold more potent than ciprofloxacin against Staphylococcus aureusNo activity
Ciprofloxacin0.25ReferenceReference

The Minimum Inhibitory Concentration (MIC) values indicate that while many derivatives showed limited activity, specific compounds demonstrated promising antibacterial properties .

Anticancer Potential

In addition to its antibacterial properties, this compound is being explored for its anticancer activities. Studies have indicated that compounds with imidazole structures can inhibit the growth of various cancer cell lines. The mechanism often involves the formation of covalent bonds with cysteine residues in proteins, leading to enzyme inhibition critical for cancer cell survival .

Case Study: Anticancer Activity Evaluation

In a recent study, several derivatives were synthesized and tested against human cancer cell lines. The results indicated varying degrees of cytotoxicity:

  • Compound X : IC50 = 10 µg/mL against breast cancer cells (MDA-MB-231).
  • Compound Y : IC50 = 15 µg/mL against liver cancer cells (HepG2).

These findings suggest a structure-activity relationship where modifications to the imidazole core influence anticancer efficacy .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The thiol group facilitates covalent bonding with proteins, particularly targeting cysteine residues. Additionally, the aromatic rings contribute to π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity towards various biological targets.

Q & A

Q. What are the standard synthetic routes for 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol?

The compound is typically synthesized in two steps:

  • Step 1 : Condensation of benzoin with thiourea in dimethylformamide (DMF) at 150°C to yield 4,5-diphenyl-1H-imidazol-2-thiol .
  • Step 2 : Alkylation with benzyl bromide derivatives in absolute ethanol under reflux (3 hours), followed by neutralization with sodium bicarbonate and purification via ethyl acetate extraction . Substituted benzyl bromides can be used to introduce structural diversity at the benzyl position .

Q. What characterization techniques are critical for confirming the molecular structure?

  • X-ray crystallography : Tools like SHELX (for structure refinement) and Mercury (for visualization) are widely used to resolve bond lengths, angles, and packing arrangements .
  • Spectroscopic methods : NMR and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight .

Q. How is this compound applied in corrosion inhibition studies?

Gravimetric and electrochemical methods are employed to evaluate its efficacy in acidic environments. For example, it inhibits C38 steel corrosion in HCl by adsorbing onto the metal surface, forming a protective layer. Temperature-dependent studies (25–60°C) assess thermodynamic parameters like activation energy .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved?

  • Use SHELXL for iterative refinement of anisotropic displacement parameters, adjusting weighting schemes to minimize residuals (R factors) .
  • Validate hydrogen bonding patterns with Mercury’s "Materials Module," which compares intermolecular interactions against databases like the Cambridge Structural Database (CSD) .

Q. What strategies optimize the design of derivatives for enhanced bioactivity?

  • Substituent analysis : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzyl position increase electron density on the imidazole ring, enhancing interactions with biological targets .
  • Molecular docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., EGFR) by simulating interactions with active sites .

Q. How do hydrogen bonding networks influence crystal packing?

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and correlate them with stability. For example, imidazole-thiol tautomers may form N–H···S or S–H···N interactions, affecting supramolecular assembly .

Q. What methodological challenges arise in scaling up synthesis?

  • Reaction optimization : Reflux time and solvent polarity (e.g., ethanol vs. DMF) impact yield and purity. Kinetic studies using HPLC monitor intermediate formation .
  • Purification challenges : Column chromatography or recrystallization may be required to separate regioisomers, especially with bulky substituents .

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